molecular formula C16H25N3O4 B13928969 5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No.: B13928969
M. Wt: 323.39 g/mol
InChI Key: UFXUMJNRMSJLPM-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the tert-butyl, ethyl, and dimethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in materials science, it may interact with other molecules to form stable structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and its pyrazolo[4,3-c]pyridine core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-7-22-13(20)11-10-8-19(14(21)23-15(2,3)4)9-16(5,6)12(10)18-17-11/h7-9H2,1-6H3,(H,17,18)

InChI Key

UFXUMJNRMSJLPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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